

A Technical Guide to 2-Methylthiazolidine-4-carboxylic Acid (MTCA)

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Compound of Interest

Compound Name: 2-Methylthiazolidine-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methylthiazolidine-4-carboxylic acid** (MTCA), a heterocyclic compound of significant interest in various scientific fields. This document details its chemical identity, properties, synthesis, and analytical methods, with a focus on its role as a cysteine prodrug and its metabolic implications.

Chemical Identity and Synonyms

2-Methylthiazolidine-4-carboxylic acid, commonly abbreviated as MTCA, is a derivative of the amino acid cysteine. It is characterized by a thiazolidine ring with a methyl group at the 2-position and a carboxylic acid group at the 4-position.

Identifier Type	Identifier	Source
IUPAC Name	2-methyl-1,3-thiazolidine-4-carboxylic acid	[1]
CAS Number	4165-32-6	[1]
Molecular Formula	C5H9NO2S	[1]
PubChem CID	160736	[1]
MeSH Entry Terms	2-methylthiazolidine-4-carboxylic acid, MTCA cpd	[1]
Synonyms	4-Thiazolidinecarboxylic acid, 2-methyl-	[1]
2-Methyl-4-thiazolidinecarboxylic acid	[1]	
MTCA	[2]	

Physicochemical Properties

A summary of the key physicochemical properties of MTCA is presented below.

Property	Value	Source
Molecular Weight	147.20 g/mol	[1]
Appearance	White to off-white crystalline powder	[3]
Melting Point	152-156 °C	
Water Solubility	30.91 g/L (at 21 °C)	

Synthesis of 2-Methylthiazolidine-4-carboxylic Acid

The synthesis of MTCA typically involves the condensation reaction between L-cysteine and acetaldehyde. A general protocol for the synthesis of 2-substituted-thiazolidine-4-carboxylic

acids is described below and can be adapted for MTCA.

Experimental Protocol: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids (Adaptable for MTCA)

This protocol describes a general method for the synthesis of 2-aryl thiazolidine-4-carboxylic acids, which can be modified for the synthesis of MTCA by substituting the aromatic aldehyde with acetaldehyde.^[4]

Materials:

- L-cysteine hydrochloride
- Acetaldehyde (in place of an aromatic aldehyde)
- Sodium acetate
- Distilled water
- Ethanol

Procedure:

- Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water.
- Add sodium acetate (0.64 mmol) to the solution.
- In a separate flask, prepare a solution of acetaldehyde (0.98 mmol) in 26 mL of ethanol.
- Add the acetaldehyde solution to the L-cysteine solution in a round bottom flask.
- Stir the reaction mixture vigorously at room temperature for approximately 24 hours.
- Precipitation of the product should occur. To enhance precipitation, the reaction vessel can be placed in an ice-cold water bath.
- Separate the precipitate by suction filtration.

- Wash the collected solid several times with cold ethanol.
- The resulting solid is **2-Methylthiazolidine-4-carboxylic acid**. Further purification can be achieved by recrystallization.

Analytical Methodologies

The quantification and characterization of MTCA in biological and chemical matrices are crucial for research and development. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Experimental Protocol: HPLC-MS/MS for Thiazolidine Carboxylic Acid Derivatives (Adaptable for MTCA)

The following protocol, developed for a similar thiazolidine derivative, can be adapted for the quantitative analysis of MTCA in plasma.[5][6]

Sample Preparation (Human Plasma):[6]

- To 50 μ L of a plasma sample, add 5 μ L of an appropriate internal standard solution.
- Add 30 μ L of acetonitrile (ACN) and vortex the mixture at 3000 rpm for 10 minutes at 25 °C.
- Deproteinize the sample by ultrafiltration at 12,000 g for 7 minutes at 25 °C.
- Dilute 5 μ L of the obtained ultrafiltrate 50-fold with a mixture of mobile phase solvents A and B (60:40 v/v).
- Clarify the resulting solution using a syringe filter before injection into the HPLC-MS/MS system.

HPLC-MS/MS Conditions:[6]

- Column: X-Bridge Glycan BEH Amide (100 \times 2.1 mm, 2.5 μ m)
- Column Temperature: 20 °C
- Mobile Phase:

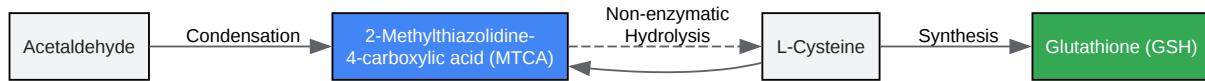
- Solvent A: 0.1% formic acid in water:ACN (95:5, v/v)
- Solvent B: 0.1% formic acid in water:ACN (5:95, v/v)
- Flow Rate: 0.3 mL/min
- Gradient Elution:
 - 0–2 min: 40% Solvent B
 - 2–4 min: Gradient from 40% to 0% Solvent B
 - 4–6 min: Gradient from 0% to 40% Solvent B
- Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization) with optimized multiple reaction monitoring (MRM) transitions for MTCA and the internal standard.

Biological Role and Signaling Pathways

MTCA is primarily recognized as a prodrug of L-cysteine.^[2] It can be formed endogenously from the condensation of cysteine and acetaldehyde, a metabolite of ethanol.^[2] The thiazolidine ring of MTCA can undergo non-enzymatic hydrolysis to release L-cysteine. This release of cysteine can, in turn, contribute to the synthesis of glutathione (GSH), a major intracellular antioxidant.

Metabolic Pathway of MTCA Formation and Cysteine Release

The formation of MTCA from acetaldehyde and cysteine and its subsequent hydrolysis back to cysteine is a key pathway. This process can be considered a detoxification route for acetaldehyde.

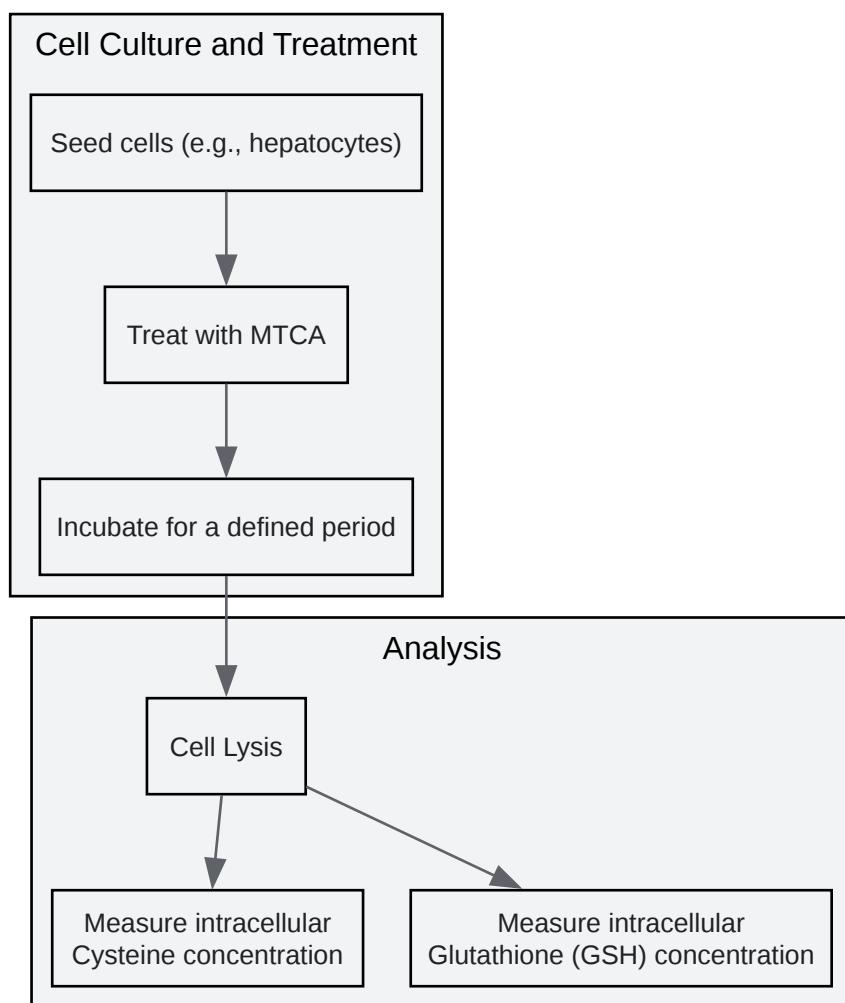


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Metabolic pathway of MTCA formation and its role as a cysteine prodrug.

Experimental Workflow for Assessing MTCA as a Cysteine Prodrug

To experimentally verify the function of MTCA as a cysteine prodrug, a workflow involving cell culture, treatment, and subsequent measurement of intracellular cysteine and glutathione levels can be employed.



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Experimental workflow to evaluate MTCA as a cysteine prodrug.

Experimental Protocols for Biological Activity

Protocol for Measuring Total Glutathione Levels

This protocol is based on the enzymatic recycling method using glutathione reductase.[\[7\]](#)

Materials:

- Cell lysate prepared from MTCA-treated and control cells
- 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Glutathione reductase
- β -Nicotinamide adenine dinucleotide phosphate (β -NADPH)
- Assay buffer
- 96-well microplate and reader

Procedure:

- Prepare cell lysates from both control and MTCA-treated cells. Deproteination of the samples is required.
- Prepare a standard curve using known concentrations of glutathione.
- In a 96-well plate, add the cell lysate samples and glutathione standards in duplicate.
- Prepare a reaction mixture containing DTNB and glutathione reductase in the assay buffer.
- Prepare a separate solution of NADPH in the assay buffer.
- To each well containing the sample or standard, add the DTNB/glutathione reductase reaction mixture.
- Initiate the reaction by adding the NADPH solution to each well.
- Immediately measure the absorbance at 405 or 412 nm at 30-second intervals for 3 minutes.
- The rate of change in absorbance is proportional to the total glutathione concentration.

- Calculate the glutathione concentration in the samples by comparing their reaction rates to the standard curve.

Protocol for In Vitro Antioxidant Activity (DPPH Assay)

This protocol provides a general method to assess the radical scavenging activity of MTCA.[\[8\]](#) [\[9\]](#)

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- MTCA
- Positive control (e.g., Ascorbic acid or Trolox)
- 96-well microplate and reader

Procedure:

- Prepare a stock solution of DPPH in methanol or ethanol.
- Prepare a series of dilutions of MTCA and the positive control in the same solvent.
- In a 96-well microplate, add the DPPH working solution to each well.
- Add the different concentrations of MTCA and the positive control to the wells. Include a blank control with only the solvent.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of each well at a wavelength of approximately 517 nm.
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$

- Plot the percentage of inhibition against the concentration of MTCA to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

2-Methylthiazolidine-4-carboxylic acid is a versatile molecule with important implications in drug development and toxicology. Its role as a cysteine prodrug makes it a valuable tool for modulating intracellular cysteine and glutathione levels, thereby offering potential therapeutic benefits in conditions associated with oxidative stress. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with MTCA.

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References

- 1. 2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S | CID 160736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US10239847B1 - Method for 2-oxothiazolidine-4-carboxylic acid for cellular glutathione - Google Patents [patents.google.com]
- 4. pjps.pk [pjps.pk]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Technical Guide to 2-Methylthiazolidine-4-carboxylic Acid (MTCA)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131024#synonyms-for-2-methylthiazolidine-4-carboxylic-acid-mtca>

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